![molecular formula C5H4FNO B1303129 5-Fluoro-2-hydroxypyridine CAS No. 51173-05-8](/img/structure/B1303129.png)
5-Fluoro-2-hydroxypyridine
Overview
Description
5-Fluoro-2-hydroxypyridine is a chemical compound with the molecular formula C5H4FNO . It is used in laboratory settings and has various applications in the field of chemistry .
Synthesis Analysis
The synthesis of substituted pyridines, such as 5-Fluoro-2-hydroxypyridine, involves the remodeling of (Aza)indole/Benzofuran skeletons . This method allows the selective introduction of multiple functional groups, making it a robust methodology for the synthesis of pyridine derivatives .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-hydroxypyridine consists of a six-membered heterocyclic ring with a fluorine atom at the 5th position and a hydroxyl group at the 2nd position . The molecular weight of this compound is 113.09 g/mol .Chemical Reactions Analysis
5-Fluoro-2-hydroxypyridine can be used as a reactant in the preparation of certain complexes . For instance, it can be used in the preparation of the Manganese fluoro (hydroxy)pyrimidinato aqua dinuclear complex .Physical And Chemical Properties Analysis
5-Fluoro-2-hydroxypyridine is a solid compound with a molecular weight of 113.09 g/mol . It has a melting point of 150-155°C and a predicted boiling point of 251.7±40.0 °C . The compound has a predicted density of 1.26±0.1 g/cm3 .Scientific Research Applications
Pharmaceutical Applications Antitumor Activity
5-Fluoro-2-hydroxypyridine is used as a pro-drug of 5-Fluorouracil (5FU), which is converted to 5FU by hepatic aldehyde oxidase. It has demonstrated preclinical anti-tumor activity against colon 38 and P 388 leukemia models in mice .
Chemical Synthesis Halogenated Compound
This compound is utilized in the synthesis of various halogenated pyrimidine compounds, including 5-Fluoro-2-hydroxy-3-nitropyridine .
Chemistry Reactant in Complex Formation
It serves as a reactant in the preparation of manganese fluoro (hydroxy)pyrimidinato aqua dinuclear complex and 2-Chloro-5-fluoropyrimidine .
Mechanism of Action
Target of Action
5-Fluoro-2-hydroxypyridine is a halogenated compound . The primary target of this compound is the respiratory system
Mode of Action
It is known that halogenated compounds like this often interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Given its primary target, it may be involved in pathways related to respiratory function .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could impact its bioavailability.
Result of Action
Given its primary target, it may have effects related to respiratory function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-hydroxypyridine. For example, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, it should be noted that the compound is classified as a combustible solid , which could impact its handling and use.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLULSYPVWLJZAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376522 | |
Record name | 5-Fluoro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-hydroxypyridine | |
CAS RN |
51173-05-8 | |
Record name | 5-Fluoro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51173-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-fluoro-2-hydroxypyridine in the synthesis of MK-6096?
A: 5-fluoro-2-hydroxypyridine serves as a crucial reagent in the chemoselective O-alkylation step during the synthesis of MK-6096 []. This reaction introduces a key structural element to the final molecule, contributing to its overall activity as an orexin receptor antagonist.
Q2: What challenges were encountered during the incorporation of 5-fluoro-2-hydroxypyridine, and how were they overcome?
A: The research paper highlights the need to optimize the chemoselective O-alkylation with 5-fluoro-2-hydroxypyridine []. While specifics on the challenges aren't detailed, optimization likely involved fine-tuning reaction conditions such as solvent, temperature, and base to achieve high yields and selectivity for the desired O-alkylated product over potential side products.
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